molecular formula C10H10OS B3098272 Benzo[b]thiophene-2-methanol, 6-methyl- CAS No. 1332651-95-2

Benzo[b]thiophene-2-methanol, 6-methyl-

Cat. No.: B3098272
CAS No.: 1332651-95-2
M. Wt: 178.25 g/mol
InChI Key: QUQZFOZDAFFTQC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-methanol, 6-methyl- is a heterocyclic compound featuring a benzothiophene core substituted with a hydroxymethyl group at position 2 and a methyl group at position 5.

Properties

IUPAC Name

(6-methyl-1-benzothiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQZFOZDAFFTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-2-methanol, 6-methyl- typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[b]thiophene-2-methanol, 6-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-methanol, 6-methyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents, which influence physicochemical properties such as logP (lipophilicity), molecular weight, and solubility. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight logP (Predicted/Reported) Key Applications
Benzo[b]thiophene-2-methanol, 6-methyl- 2-(hydroxymethyl), 6-methyl C₁₀H₁₀OS 178.25* ~2.5† Pharmacological research
5-Bromobenzo[b]thiophene-2-methanol 2-(hydroxymethyl), 5-bromo C₉H₇BrOS 243.12 ~3.2‡ Drug impurities/metabolites
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide 2-(hydroxymethyl), sulfone C₉H₈O₃S₂ 228.28 ~1.8† High-polarity intermediates
1-Benzo[b]thiophen-2-yl-ethanone 2-acetyl C₁₀H₈OS 176.23 3.21 Pharmaceutical standards
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-chloro, 2-(methoxycarbonyl) C₁₀H₇ClO₂S 226.68 ~3.0† Synthetic intermediates

*Estimated based on analogous compounds.
†Predicted using substituent contributions.
‡Reported for methyl-substituted benzo[b]thiophenes .

Key Observations:
  • Lipophilicity : The hydroxymethyl group in the target compound reduces logP compared to acetyl or halogenated derivatives, enhancing aqueous solubility. Methyl and halogen substituents (e.g., bromo, chloro) increase hydrophobicity .
  • Bioactivity : Brominated and chlorinated analogs (e.g., 5-Bromo-, 6-Chloro-) are often used in drug development due to enhanced electrophilicity and binding affinity .
  • Sulfone Derivatives : Introduction of a sulfone group (e.g., 1,1-dioxide) significantly increases polarity, making these compounds suitable for high-stability intermediates .

Pharmacological Relevance

  • Antimicrobial Activity: Acetylated and halogenated derivatives (e.g., 1-Benzo[b]thiophen-2-yl-ethanone) exhibit antimicrobial properties, suggesting the target compound’s hydroxymethyl group may enhance target specificity .
  • Enzyme Inhibition: Sulfone derivatives and hydroxy-substituted analogs (e.g., 6-hydroxybenzo[b]thiophene-2-carbonitrile) show inhibitory effects on human monoamine oxidase, highlighting the scaffold’s versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophene-2-methanol, 6-methyl-
Reactant of Route 2
Benzo[b]thiophene-2-methanol, 6-methyl-

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